8-Bromo-2-methyl-5-nitroquinoline
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Overview
Description
8-Bromo-2-methyl-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-5-nitroquinoline typically involves the nitration of 2-methylquinoline, followed by bromination. The nitration process introduces the nitro group at the 5th position, while the bromination step introduces the bromine atom at the 8th position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and other strong oxidizers.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Reduction Reactions: Products include 8-bromo-2-methyl-5-aminoquinoline.
Oxidation Reactions: Products include 8-bromo-2-carboxyquinoline or 8-bromo-2-formylquinoline.
Scientific Research Applications
8-Bromo-2-methyl-5-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor binding studies.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-5-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline: Lacks the nitro and methyl groups, making it less versatile in certain applications.
2-Methylquinoline: Lacks the bromine and nitro groups, affecting its reactivity and biological activity.
5-Nitroquinoline: Lacks the bromine and methyl groups, influencing its chemical properties and applications.
Uniqueness
8-Bromo-2-methyl-5-nitroquinoline is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the quinoline ring. This combination of functional groups enhances its reactivity and allows for a broader range of chemical modifications and applications compared to its analogues .
Properties
IUPAC Name |
8-bromo-2-methyl-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-3-7-9(13(14)15)5-4-8(11)10(7)12-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTVAXCFWFXWOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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